2'-Hydroxy-1'-acetonaphthone

Overview

Description

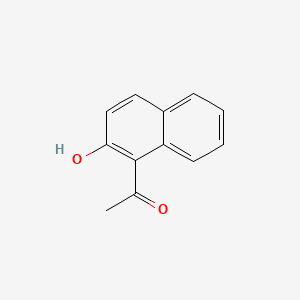

2’-Hydroxy-1’-acetonaphthone: is an organic compound with the molecular formula C12H10O2 . It is also known by its systematic name, 1-(2-hydroxynaphthalen-1-yl)ethan-1-one . This compound is characterized by the presence of a hydroxyl group (-OH) and an acetyl group (-COCH3) attached to a naphthalene ring. It is a light yellow to brown crystalline powder and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method for synthesizing 2’-Hydroxy-1’-acetonaphthone involves the Friedel-Crafts acylation of 2-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrially, the compound can be produced through similar Friedel-Crafts acylation processes, often scaled up with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2’-Hydroxy-1’-acetonaphthone can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), sulfonic acids

Major Products Formed:

Oxidation: 2’-Hydroxy-1’-naphthoic acid

Reduction: 2’-Hydroxy-1’-ethylnaphthalene

Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

Photophysical Studies

Overview:

2'-Hydroxy-1'-acetonaphthone is noted for its unique photophysical properties, which have been extensively studied in different environments.

Case Study:

A study explored the modulation of the photophysical properties of this compound when encapsulated in bile salt aggregates. The research utilized steady-state and time-resolved fluorescence spectroscopy to analyze how polarity and nanoconfinement affect the compound's behavior. The findings indicated that the encapsulation significantly alters the fluorescence characteristics, providing insights into its potential applications in photonic devices .

Organic Synthesis

Overview:

This compound serves as a vital intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.

Applications:

- Synthesis of Naphthalene Derivatives: this compound is used to synthesize substituted naphthalene derivatives, which are essential in drug development.

- Histone Deacetylase Inhibitors: Research has indicated that modifications of compounds similar to this compound can lead to effective histone deacetylase inhibitors, which are crucial in cancer therapy .

Material Science

Overview:

The compound is also investigated for its role in material science, particularly in the fabrication of organic nanostructures.

Case Study:

A controlled synthesis method was developed for creating organic single-crystalline nanowires using this compound as a precursor. The study demonstrated that these nanowires exhibit excellent electrical properties and could be used in advanced electronic applications .

Chemical Analysis

Overview:

this compound is employed as a reagent in various analytical chemistry techniques.

Applications:

- Fluorescence Spectroscopy: Its fluorescent properties make it suitable for use as a probe in fluorescence spectroscopy, aiding in the detection of different analytes.

- Chromatography: The compound can be utilized as a standard in chromatographic methods for quantifying other substances due to its well-defined chemical behavior .

Toxicological Studies

Overview:

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

Findings:

Research indicates that there are no significant endocrine-disrupting properties associated with this compound. Additionally, ecotoxicological studies have shown that it has low toxicity levels, making it a safer option for various applications .

Data Table: Applications of this compound

Mechanism of Action

The mechanism of action of 2’-Hydroxy-1’-acetonaphthone involves its ability to form hydrogen bonds and participate in various chemical reactions due to the presence of the hydroxyl and acetyl groups. These functional groups allow the compound to interact with different molecular targets, including enzymes and receptors, leading to various biological and chemical effects .

Comparison with Similar Compounds

1’-Hydroxy-2’-acetonaphthone: Similar in structure but with the hydroxyl and acetyl groups in different positions, leading to different chemical properties and reactivity.

2-Hydroxy-1-naphthaldehyde: Contains an aldehyde group instead of an acetyl group, resulting in different reactivity and applications.

2-Acetonaphthone: Lacks the hydroxyl group, which affects its ability to form hydrogen bonds and participate in certain reactions.

Uniqueness: 2’-Hydroxy-1’-acetonaphthone is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications in various fields. Its ability to form intramolecular hydrogen bonds and participate in diverse chemical reactions makes it a valuable compound in both research and industry .

Biological Activity

2'-Hydroxy-1'-acetonaphthone, also known as 1-Acetonaphthone, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 170.21 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 297 °C

- Melting Point : 204 °C

- Flash Point : 129.5 °C

Biological Activity

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria, making it a potential candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has shown effectiveness in various cancer models, particularly in prostate cancer cells .

- Fluorescent Probe : The compound has been investigated for its potential use as a fluorescent probe in biological imaging due to its unique photophysical properties.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antibacterial | Effective against multiple bacterial strains |

| Anticancer | Inhibits proliferation in cancer cell lines |

| Imaging | Potential fluorescent probe for biological imaging |

Case Study 1: Antibacterial Screening

A study conducted on the antibacterial properties of various compounds, including this compound, revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Efficacy

In vitro studies involving prostate cancer cell lines (DU145 and PC-3) demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its utility in cancer therapy .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest at G2/M phase |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2'-Hydroxy-1'-acetonaphthone, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular formula (C₁₂H₁₀O₂), molecular weight (186.21 g/mol), and purity (≥98.0% by GC). Melting points for structurally similar acetonaphthones (e.g., 1'-Acetonaphthone: 302°C; 2'-Acetonaphthone: 300–301°C) suggest comparable thermal stability for the hydroxy derivative. Characterization typically employs GC for purity validation and differential scanning calorimetry (DSC) for melting point determination. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What synthetic routes are reported for this compound, and how is purification achieved?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the literature, analogous compounds (e.g., 2-Acetyl-1-naphthol) are synthesized via Friedel-Crafts acylation of naphthols. Post-synthesis purification often involves recrystallization from ethanol or column chromatography. Purity validation via GC or HPLC is critical, with impurities monitored using UV-Vis or MS detection .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl vs. methoxy groups) influence the stereoselective reduction of acetonaphthones in biocatalytic systems?

- Methodological Answer : Comparative studies using Starmerella cerana sp. nov. reveal that this compound exhibits lower conversion (23.5%) to (S)-1-(2-hydroxy-1-naphthyl)ethanol compared to 6'-Methoxy-2'-acetonaphthone (63.3%). This discrepancy may arise from steric hindrance or electronic effects of substituents. To optimize, researchers should systematically vary reaction parameters (pH, temperature, co-solvents) and use kinetic modeling to identify rate-limiting steps .

Q. How can chromatographic methods resolve quantification challenges for hydroxylated acetonaphthone derivatives in complex matrices?

- Methodological Answer : Derivatization strategies, such as using 2-bromo-2'-acetonaphthone as a tagging agent, enhance detection sensitivity in HPLC-UV. However, cross-validation with LC-MS is recommended to address matrix interference. For example, recovery rates for 2-bromo-2'-acetonaphthone derivatives in food matrices averaged 101 ± 8%, with inter-assay CVs <10%. Method optimization should include spike-and-recovery experiments and internal standardization .

Q. What experimental approaches address contradictions in substrate-specific biocatalytic efficiency data?

- Methodological Answer : Discrepancies in conversion rates (e.g., 23.5% for this compound vs. 72.6% for 1-Acetonaphthone) require mechanistic studies. Techniques like substrate docking simulations or mutagenesis of the enzyme active site can elucidate steric/electronic interactions. Coupled with Michaelis-Menten kinetics, these studies identify structural motifs that enhance binding affinity and turnover rates .

Q. Methodological Notes

- Data Validation : Cross-reference CAS-registered properties (e.g., CAS 574-19-6 for this compound) with peer-reviewed databases to ensure accuracy .

- Safety Protocols : While commercial safety data sheets (e.g., JIS Z 7253:2019) are excluded, researchers must adhere to institutional guidelines for handling ketones and naphthols, including fume hood use and waste disposal protocols .

Properties

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIOUIWZVKVFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205988 | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-19-6 | |

| Record name | 1-Acetyl-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-1-naphthyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-1-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.